Synthetic Yield Advantage: (S)-N-Cbz-Pyrrolidine-2-carbaldehyde Achieves 75% Yield via Swern Oxidation
The synthesis of (S)-N-Cbz-pyrrolidine-2-carbaldehyde from (S)-(N-Cbz-pyrrolidin-2-yl)methanol via Swern oxidation proceeds with a 75% isolated yield [1]. This demonstrates the feasibility of generating the Cbz-protected derivative of (2S)-pyrrolidine-2-carbaldehyde with acceptable efficiency, which is a key consideration for multi-step synthetic routes where protecting group strategies are critical.
| Evidence Dimension | Isolated Yield of N-Protected Pyrrolidine-2-carbaldehyde |
|---|---|
| Target Compound Data | 75% yield for (S)-N-Cbz-pyrrolidine-2-carbaldehyde |
| Comparator Or Baseline | No direct comparator yield provided; baseline yield for similar Swern oxidations of amino alcohols typically ranges 70-85%. |
| Quantified Difference | Not applicable; 75% yield represents a viable benchmark for process development. |
| Conditions | Swern oxidation: (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C to rt. |
Why This Matters
A 75% yield in a key synthetic step supports the use of (2S)-pyrrolidine-2-carbaldehyde derivatives in scalable, cost-effective synthetic routes for pharmaceutical intermediates.
- [1] Hlaváč M, et al. Příprava a katalytické využití 2-(prolin-2-yl)imidazolu. Univerzita Palackého v Olomouci, 2022. View Source
